Conformational Pre-organization Differential via Ortho-Methylbenzylidene Substituent
Crystallographic data for a closely related analog incorporating the same 4-((2-methylbenzylidene)amino)-1,2,4-triazole-3-thiol scaffold reveals a dihedral angle of only 3.71° between the methylphenyl and triazole rings [1]. In contrast, meta-substituted benzylidene analogs typically exhibit less restricted rotation and larger equilibrium dihedral angles, leading to a more diffuse conformational ensemble. While both the target compound (ortho-methyl) and its meta-methyl comparator (CAS 676645-65-1) share identical computed descriptors (MW 312.4, XLogP3 3.7) [2][3], the unique near-planar geometry imposed by the ortho-methyl group in the target compound results in a different spatial presentation of the terminal fluorophenyl pharmacophore to biological targets.
| Evidence Dimension | Benzylidene-triazole ring dihedral angle (conformational restriction) |
|---|---|
| Target Compound Data | Estimated <10° (near-planar) based on 3.71° observed in a direct scaffold analog [1] |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 676645-65-1): No comparable crystallographic restraint; predicted to sample a wider range of meta-methyl conformers |
| Quantified Difference | Conformational restriction yields a distinct, lower-energy planar conformer population for the target compound vs. a broader ensemble for the meta-methyl isomer |
| Conditions | Single-crystal X-ray diffraction of a 3-({4-[(2-methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one analog [1]; PubChem computed descriptors for target and comparator [2][3] |
Why This Matters
This pre-organization can lead to a lower entropic penalty upon target binding, potentially translating to improved binding affinity and selectivity in biochemical assays compared to the more flexible meta-substituted analog.
- [1] Cendekia Unisza. (n.d.). Crystal structure report for 3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one. View Source
- [2] PubChem. (2025). Compound Summary for CID 6859111, 5-(2-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. View Source
- [3] PubChem. (2025). Compound Summary for CID 6859107, 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol. View Source
